N'-Benzyl-N,N-dimethylethylenediamine
Overview
Description
N'-Benzyl-N,N-dimethylethylenediamine is a compound of interest in various chemical research fields due to its unique structure and properties. It serves as a ligand in metal complexation reactions and has been studied for its role in catalysis and organic synthesis.
Synthesis Analysis
The synthesis of N'-Benzyl-N,N-dimethylethylenediamine involves the conjugate addition to acrylamide, leading to a chelating amide that demonstrates copper(II)-catalyzed amide hydrolysis. This process is significant for understanding the compound's reactivity and potential applications in catalysis (Duerr & Czarnik, 1990).
Molecular Structure Analysis
The molecular structure of N'-Benzyl-N,N-dimethylethylenediamine has been elucidated through studies involving its lithiation. Monolithiation produces a compound believed to have a trimeric ring structure in arene solutions, with further lithiation leading to a dilithium derivative with a rigid solution structure due to intra- and inter-molecular coordinations (Barr et al., 1987).
Chemical Reactions and Properties
Hydrogen bonding significantly affects the electronic spectra and reactivity of compounds like N'-Benzyl-N,N-dimethylethylenediamine. Studies have shown that hydrogen-bonded species of related compounds exhibit enhanced electrophilicity at specific positions due to hydrogen bonding, which could imply similar reactivity patterns for N'-Benzyl-N,N-dimethylethylenediamine (Yagi et al., 1980).
Scientific Research Applications
Catalysis in Organic Synthesis : Used as part of the catalyst system CuI/L5 for the amination of arylhalides and synthesis of benzimidazoles (Deng, McAllister, & Mani, 2009).
Histamine Antagonism : Early research identified its derivative, N-phenyl-N′benzyl-N-dimethylethylenediamine, as effective in allergic manifestations (Feinberg, 1946).
Copper-Catalyzed Amide Hydrolysis : Its conjugate addition to acrylamide was used in copper(II)-catalyzed amide hydrolysis (Duerr & Czarnik, 1990).
Metabolic Studies in Carcinogenicity : In the synthesis and metabolic studies of an analog of carcinogenic antihistamine methapyrilene (Compernolle & Castagnoli, 1982).
Adverse Drug Reactions : Used in a case study of agranulocytosis during therapy with the antihistaminic agent methaphenilene (Drake, 1950).
Antihistaminic Drugs Evaluation : Studied for its antihistaminic and anti-anaphylactic properties in allergic disorders (Friedlaender, 1946).
Organometallic Chemistry : Monolithiation of N′-benzyl-N,N-dimethylethylenediamine produces a compound with potential implications in organometallic chemistry (Barr et al., 1987).
Oxidation Studies in Biochemistry : Examined for its role in oxidation processes in liver homogenates (Holtzman & Seligman, 1973).
Catalysis in Olefin Aziridination : Investigated in the context of copper(II) complexes used for olefin aziridination (Dhanalakshmi, Suresh, & Palaniandavar, 2011).
Model Studies for Catechol Dioxygenases : Used in iron(III) complexes as models for extradiol-cleaving catechol dioxygenases (Sundaravel et al., 2008).
Reductive Chemistry : Applied in reductions with lithium in low molecular weight amines and ethylenediamine (Garst et al., 2000).
Catalysis in Amidation of Aryl Halides : Demonstrated efficiency in the catalytic amidation of aryl halides (Yao & Wei, 2010).
properties
IUPAC Name |
N-benzyl-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSJAFHDYCTFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059275 | |
Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Benzyl-N,N-dimethylethylenediamine | |
CAS RN |
103-55-9 | |
Record name | N1,N1-Dimethyl-N2-(phenylmethyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Benzyl-N,N-dimethylethylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylaminoethyldimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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